(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide
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Description
(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C21H22N4O3 and its molecular weight is 378.432. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Science and Materials Engineering
Polymer Modification and Functionalization : Research on polymer-bound thiol groups using poly(2-oxazolines) demonstrates the utility of incorporating acrylamide functionalities for creating well-defined copolymers with narrow molar mass distributions. These copolymers exhibit potential for further grafting and modification, highlighting the versatility of acrylamide derivatives in polymer science (Cesana et al., 2007).
Copolymerization and Polymerization Techniques : Studies on the stereospecific anionic polymerization of N,N-dialkylacrylamides and the controlled radical polymerization of acrylamides containing L-phenylalanine moiety via RAFT highlight innovative approaches to producing polymers with specific configurations and functionalities. These techniques offer insights into the precise control over polymer structure and properties, essential for designing advanced materials (Kobayashi et al., 1999); (Mori et al., 2005).
Medicinal Chemistry and Bioconjugation
Synthesis of Functional Acrylamides for Bioconjugation : The development of novel functional acrylamides for potential use in bioconjugation applications is a significant area of interest. Such compounds, with unique structural features, offer promising avenues for the synthesis of biomolecule-polymer conjugates, enhancing drug delivery systems and therapeutic modalities (Rossi et al., 2008).
Antimicrobial Polymers : Research into the synthesis and evaluation of polyacrylamides derived from polycyclic pendant moieties as antimicrobial agents showcases the potential of acrylamide derivatives in combating microbial infections. These studies contribute to the development of new materials with enhanced antimicrobial properties, addressing the growing need for novel antimicrobial agents (Boopathy et al., 2017).
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[1-phenyl-2-(triazol-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-19-10-8-16(14-20(19)28-2)9-11-21(26)24-18(15-25-22-12-13-23-25)17-6-4-3-5-7-17/h3-14,18H,15H2,1-2H3,(H,24,26)/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOJTRGCSTYDBP-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.